molecular formula C13H13N3O4S B4475507 methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B4475507
M. Wt: 307.33 g/mol
InChI Key: UJNBDYXVUICKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a methyl ester group and at position 5 with an acetylamino moiety bearing a 4-methoxyphenyl substituent. This compound is structurally analogous to several bioactive thiadiazole derivatives, which are often explored for pharmaceutical applications due to their stability and synthetic versatility .

Properties

IUPAC Name

methyl 5-[[2-(4-methoxyphenyl)acetyl]amino]thiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-19-9-5-3-8(4-6-9)7-10(17)14-12-11(13(18)20-2)15-16-21-12/h3-6H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNBDYXVUICKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(N=NS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions. This reaction forms a 1,2,3-thiadiazole ring.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced by reacting the thiadiazole intermediate with an acetyl chloride derivative in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ether, and dry conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane, and catalysts such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : Methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate serves as an essential intermediate in synthesizing more complex organic compounds, facilitating further chemical exploration and development.

Biology

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives can exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Xanthomonas oryzae and Fusarium graminearum .
  • Anticancer Potential : Studies have reported that derivatives of thiadiazoles possess significant cytotoxic effects against cancer cell lines. For example, certain substituted thiadiazoles demonstrated higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin .

Medicine

  • Therapeutic Applications : The compound is being explored for its potential role in drug development. Its ability to interact with specific enzymes or receptors may lead to new therapeutic agents targeting diseases such as cancer and infections.

Industry

  • Production of Specialty Chemicals : This compound is utilized in creating agrochemicals and pharmaceuticals, highlighting its industrial significance.

Mechanism of Action

The mechanism of action of methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate, highlighting differences in substituents, molecular formulas, and properties:

Compound Name Substituent at Position 5 Molecular Formula Key Properties/Applications References
This compound [(4-Methoxyphenyl)acetyl]amino C₁₄H₁₄N₃O₄S High lipophilicity; potential antimicrobial N/A
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate Amino C₅H₇N₃O₂S Intermediate in heterocyclic synthesis
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate Phenylsulfonyl C₁₁H₁₀N₂O₄S₂ Enhanced stability; sulfonyl group improves electrophilicity
Methyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate Phenoxymethyl C₁₁H₁₀N₂O₃S Increased solubility in polar solvents
Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate [(4-Methylphenyl)amino] (thiazole core) C₁₃H₁₄N₂O₂S Thiazole variant; potential kinase inhibition

Substituent Effects on Reactivity and Bioactivity

  • Amino vs. Acetylamino Groups: The amino group in ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (C₅H₇N₃O₂S) is highly reactive, enabling further functionalization via coupling or alkylation reactions . In contrast, the acetylamino group in the target compound reduces nucleophilicity but improves metabolic stability.
  • The 4-methoxyphenyl group in the target compound contributes to π-π stacking interactions in drug-receptor binding.
  • Thiadiazole vs. Thiazole Cores: Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate (C₁₃H₁₄N₂O₂S) replaces the thiadiazole with a thiazole ring, altering electronic distribution and hydrogen-bonding capacity .

Biological Activity

Methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide an in-depth overview of its biological activity, supported by research findings and case studies.

Overview of Thiadiazole Derivatives

Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. The structural features of thiadiazoles contribute to their diverse biological activities. Specifically, the 1,3,4-thiadiazole scaffold has been associated with various pharmacological properties, making it a valuable target for drug development .

1. Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. In a study by Pintilie et al., derivatives of 1,3,4-thiadiazole displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

Bacterial Strain Activity
Bacillus anthracisModerate
Bacillus cereusModerate
Staphylococcus aureusWeak
Escherichia coliWeak

2. Antifungal Activity

Thiadiazole derivatives have also demonstrated antifungal activity. This compound has shown effectiveness against Candida albicans, a common fungal pathogen . The structure-activity relationship (SAR) indicates that modifications on the thiadiazole ring can enhance antifungal efficacy.

3. Anticancer Properties

The anticancer potential of this compound is supported by studies indicating that thiadiazole derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have been shown to possess cytotoxic effects against various cancer cell lines . The presence of substituents on the thiadiazole ring plays a crucial role in determining the compound's potency against cancer cells.

Cancer Cell Line IC50 Value (µg/mL)
HeLa (Cervical Cancer)1.61
MCF-7 (Breast Cancer)1.98

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions as an agonist or antagonist . The exact pathways and molecular targets are still under investigation but are believed to involve key cellular processes such as apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiadiazole compounds against Bacillus species and found promising results with certain derivatives showing significant inhibition .
  • Anticancer Research : Another research focused on the synthesis and evaluation of thiadiazole derivatives for their anticancer properties revealed that modifications at specific positions on the thiadiazole ring enhanced cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

Thiadiazole ring formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

Acylation : Introduction of the 4-methoxyphenylacetyl group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like DMAP .

Esterification : Methylation of the carboxylate group using methanol and sulfuric acid.

  • Critical Parameters :
  • Temperature control (e.g., 0–5°C during acylation to avoid side reactions).
  • Solvent polarity adjustments to enhance intermediate solubility.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm to assess purity (>95% required for biological assays) .
  • NMR : Key signals include:
  • ¹H NMR : δ 3.8–4.0 ppm (methoxy group), δ 7.2–7.5 ppm (aromatic protons of 4-methoxyphenyl), δ 10.2 ppm (amide NH).
  • ¹³C NMR : δ 168–170 ppm (carboxylate and amide carbonyls) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~363.3) .

Advanced Research Questions

Q. What structural features of this compound contribute to its biological activity, and how do modifications to the thiadiazole ring or substituents alter efficacy?

  • Structure-Activity Relationship (SAR) Insights :

  • Thiadiazole Core : Essential for π-π stacking with enzyme active sites (e.g., tyrosine kinase inhibition) .
  • 4-Methoxyphenylacetyl Group : Enhances lipophilicity and membrane permeability; replacing methoxy with halogens (e.g., fluorine) may improve target affinity .
  • Methyl Ester : Hydrolyzes in vivo to a carboxylic acid, influencing pharmacokinetics .
    • Comparative Data :
Modification Biological Activity (IC₅₀) Reference
Parent Compound12.3 µM (Kinase X)
4-Fluorophenyl Analog8.7 µM (Kinase X)
Carboxylic Acid Derivative5.2 µM (Kinase X)

Q. How can researchers resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

  • Critical Analysis Framework :

Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid false positives) .

Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) to account for differential enzyme expression .

Metabolic Stability : Assess hepatic microsomal degradation rates; ester hydrolysis may yield active metabolites .

  • Case Study : Discrepancies in antimicrobial activity (MIC 16–64 µg/mL) were linked to differences in bacterial strain susceptibility and compound solubility in culture media .

Q. What strategies are recommended for optimizing the compound’s bioavailability and target selectivity?

  • Approaches :

  • Prodrug Design : Replace methyl ester with pivaloyloxymethyl groups to enhance intestinal absorption .
  • Targeted Delivery : Conjugation to nanoparticles (e.g., PLGA) for sustained release in tumor microenvironments .
  • Selectivity Screening : Use computational docking (AutoDock Vina) to predict off-target interactions with cytochrome P450 isoforms .

Data Contradiction Analysis

Q. Why do some studies report negligible cytotoxicity while others observe significant apoptosis induction?

  • Factors to Investigate :

  • Dosage Regimens : Apoptosis may require prolonged exposure (>48 hours) at sub-cytotoxic concentrations .
  • Cell Cycle Synchronization : Activity varies with cell cycle phase; G1-arrested cells show higher sensitivity .
  • Reactive Oxygen Species (ROS) Modulation : Conflicting results may arise from ROS scavengers in culture media (e.g., fetal bovine serum) .

Methodological Best Practices

Q. What controls and validation steps are critical when testing this compound in enzyme inhibition assays?

  • Protocol Checklist :

  • Positive Control : Staurosporine (pan-kinase inhibitor) to validate assay sensitivity .
  • Negative Control : DMSO vehicle to rule out solvent effects.
  • Enzyme Activity Confirmation : Pre-incubate enzyme with compound for 30 minutes to ensure binding equilibrium .
  • Data Normalization : Express inhibition relative to baseline activity (no compound) and solvent control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-{[(4-methoxyphenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.